N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Übersicht
Beschreibung
N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BNTX, is a compound that has gained considerable attention in recent years due to its potential therapeutic applications. BNTX is a selective antagonist of the δ-subunit-containing GABA-A receptor, which is involved in several physiological processes such as anxiety, depression, and pain.
Wirkmechanismus
N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a selective antagonist of the δ-subunit-containing GABA-A receptor. The δ-subunit-containing GABA-A receptor is a subtype of the GABA-A receptor that is primarily found in the extrasynaptic regions of the brain. The activation of the δ-subunit-containing GABA-A receptor has been shown to have anxiolytic, antidepressant, and antinociceptive effects. N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide binds to the δ-subunit-containing GABA-A receptor, preventing its activation and thereby reducing the inhibitory effects of GABA in the brain.
Biochemical and Physiological Effects:
N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have several biochemical and physiological effects in animal models. N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant effects. N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to reduce the release of glutamate in the hippocampus, which may contribute to its antinociceptive effects. In addition, N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus, which may contribute to its cognitive-enhancing effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments. N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is highly selective for the δ-subunit-containing GABA-A receptor, which allows for precise targeting of this receptor subtype. N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is also relatively stable and has a long half-life, which allows for prolonged exposure in animal models. However, N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several limitations for lab experiments. N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is relatively insoluble in water, which can make dosing and administration challenging. In addition, N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has a relatively low affinity for the δ-subunit-containing GABA-A receptor, which can limit its effectiveness in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for the study of N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One potential direction is the investigation of N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide for its potential use in the treatment of anxiety and depression in humans. Another potential direction is the investigation of N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide for its potential use in the treatment of chronic pain. In addition, further research is needed to elucidate the precise mechanisms of action of N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide and to identify any potential side effects or limitations of its use. Finally, the development of more potent and selective δ-subunit-containing GABA-A receptor antagonists may provide new avenues for the treatment of several neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have anxiolytic, antidepressant, and antinociceptive effects in animal models. N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to enhance cognitive function and memory retention in rats. In addition, N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been investigated for its potential use in the treatment of alcohol and drug addiction. N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to reduce alcohol intake in rats and monkeys and attenuate cocaine-induced hyperactivity in mice.
Eigenschaften
IUPAC Name |
N-(2-butyltetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-2-3-6-19-17-14(16-18-19)15-13(20)10-4-5-11-12(9-10)22-8-7-21-11/h4-5,9H,2-3,6-8H2,1H3,(H,15,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAKASMIKKGYQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.